molecular formula C22H24ClN3O3S2 B2618351 (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone CAS No. 851804-17-6

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

Cat. No. B2618351
CAS RN: 851804-17-6
M. Wt: 478.02
InChI Key: FTJYHNXMYIVCND-UHFFFAOYSA-N
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Description

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C22H24ClN3O3S2 and its molecular weight is 478.02. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

A comprehensive study by Karthik et al. (2021) explored the synthesis of related compounds, focusing on their thermal, optical, etching, and structural characteristics. This work provides a foundation for understanding the chemical properties and potential applications of similar compounds. The study utilized spectroscopic techniques and X-ray diffraction to confirm the structure, revealing significant inter and intra molecular hydrogen bonds and stability in a specific temperature range.

Pharmacological Potential

The influence of imidazole replacement in histamine H(3)-receptor antagonists was investigated by Meier et al. (2001), highlighting the potential for developing novel ligands with therapeutic applications. This study examined whether replacing the imidazole moiety with a piperidine moiety across different structural classes could maintain or enhance pharmacological activity.

Antimicrobial Activity

Shahana and Yardily (2020) focused on the synthesis and characterization of novel compounds with potential antibacterial activity. Their research included structural optimization and molecular docking studies to understand the interaction of these compounds with bacterial targets, providing insights into their antimicrobial properties.

Material Science Applications

Volpi et al. (2017) explored the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with significant optical properties, such as large Stokes' shifts and tunable quantum yields. These compounds, related in structure to the query compound, offer potential applications in developing luminescent materials.

Corrosion Inhibition

Research by Fergachi et al. (2018) and Fergachi et al. (2019) demonstrated the efficacy of benzimidazole derivatives, closely related to the compound , as corrosion inhibitors for steel in acidic mediums. These studies suggest potential industrial applications in protecting metal surfaces against corrosion.

Mechanism of Action

properties

IUPAC Name

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S2/c23-20-7-3-2-6-18(20)16-30-22-24-12-15-26(22)21(27)17-8-10-19(11-9-17)31(28,29)25-13-4-1-5-14-25/h2-3,6-11H,1,4-5,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJYHNXMYIVCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.